molecular formula C24H24ClN5O3S B11504395 2-{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B11504395
M. Wt: 498.0 g/mol
InChI Key: AKMNBGAYSMHFNG-UHFFFAOYSA-N
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Description

2-{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a chlorobenzyl halide with the purine core.

    Attachment of the sulfanyl group: This is typically done through a thiolation reaction, where a thiol group is introduced to the purine core.

    Formation of the acetamide linkage: This involves the reaction of the intermediate with an acylating agent to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Properties

Molecular Formula

C24H24ClN5O3S

Molecular Weight

498.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H24ClN5O3S/c1-28-20-21(27-23(28)34-15-19(31)26-13-12-16-8-4-3-5-9-16)29(2)24(33)30(22(20)32)14-17-10-6-7-11-18(17)25/h3-11H,12-15H2,1-2H3,(H,26,31)

InChI Key

AKMNBGAYSMHFNG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCC(=O)NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C

Origin of Product

United States

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